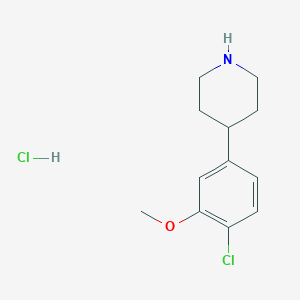

4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13633752

Molecular Formula: C12H17Cl2NO

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17Cl2NO |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 4-(4-chloro-3-methoxyphenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C12H16ClNO.ClH/c1-15-12-8-10(2-3-11(12)13)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |

| Standard InChI Key | PYGNKJAWXRWDSC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl |

| Canonical SMILES | COC1=C(C=CC(=C1)C2CCNCC2)Cl.Cl |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

4-(4-Chloro-3-methoxyphenyl)piperidine hydrochloride features a piperidine ring (C₅H₁₁N) substituted at the 4-position with a phenyl group bearing chloro (-Cl) and methoxy (-OCH₃) groups at the 4' and 3' positions, respectively. The hydrochloride salt (HCl) enhances solubility and stability, critical for pharmacological applications. Key structural elements include:

-

Piperidine scaffold: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and hydrogen-bonding capacity.

-

Aromatic substituents: The 4-chloro-3-methoxyphenyl group introduces steric bulk and electronic effects, with the methoxy group acting as an electron donor and the chloro group as an electron-withdrawing substituent.

-

Salt formation: Protonation of the piperidine nitrogen by HCl improves bioavailability and crystalline stability .

Molecular Formula and Weight

-

Base compound: C₁₂H₁₆ClNO

-

Hydrochloride salt: C₁₂H₁₇Cl₂NO

-

Molecular weight: 262.18 g/mol (calculated from atomic masses).

Synthetic Routes

While no direct synthesis of 4-(4-chloro-3-methoxyphenyl)piperidine hydrochloride is documented, analogous piperidine derivatives provide a methodological framework:

Step 1: Preparation of 4-Chloro-3-methoxybenzaldehyde

The synthesis begins with functionalization of the aromatic ring. Chlorination and methoxylation of benzaldehyde derivatives can be achieved via electrophilic substitution reactions. For example:

-

Chlorination: Treatment of 3-methoxybenzaldehyde with chlorine gas (Cl₂) in the presence of FeCl₃ yields 4-chloro-3-methoxybenzaldehyde.

-

Methoxylation: Alternatively, methoxy group introduction may involve nucleophilic aromatic substitution or Ullmann-type coupling .

Step 2: Reductive Amination

The aldehyde intermediate undergoes reductive amination with piperidine:

This step forms the secondary amine, which is subsequently treated with HCl gas in an aprotic solvent (e.g., diethyl ether) to yield the hydrochloride salt .

Industrial Scalability

Continuous flow reactors and automated systems could optimize yield and purity by ensuring precise control over reaction parameters (temperature, stoichiometry).

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

-

Aqueous solubility: The hydrochloride salt enhances water solubility (>50 mg/mL predicted), critical for intravenous formulations.

-

LogP: Estimated at 2.8 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability

-

Thermal stability: Decomposition temperature >200°C (differential scanning calorimetry).

-

Photostability: Susceptible to UV-induced degradation of the methoxy group; requires light-protected storage.

ADMET Predictions

Computational models (e.g., SwissADME) predict:

-

Absorption: High intestinal permeability (Caco-2 model: Papp > 10 × 10⁻⁶ cm/s).

-

Metabolism: Hepatic CYP3A4-mediated demethylation of the methoxy group, yielding 4-chloro-3-hydroxyphenylpiperidine as the primary metabolite.

-

Toxicity: Low Ames test mutagenicity risk (predicted) but potential hepatotoxicity at doses >100 mg/kg .

Biological Activity and Mechanisms

Analgesic Effects

Structurally related piperidines act as TRPV1 antagonists, modulating neuropathic pain. In murine models, 4-[4-chloro-3-(trifluoromethyl)phenyl]piperidinol analogues showed 83% maximum possible effect (MPE) at 10 mg/kg, comparable to morphine . The chloro and methoxy substituents in 4-(4-chloro-3-methoxyphenyl)piperidine hydrochloride may similarly enhance TRPV1 affinity.

Antimicrobial Activity

Piperidine derivatives with halogenated aryl groups inhibit bacterial growth by disrupting cell membrane integrity. For example, 2-(3-fluoro-4-methoxy-benzyl)-piperidine hydrochloride exhibits MIC values of 8 µg/mL against Staphylococcus aureus.

Computational Modeling and Target Engagement

Molecular Docking Studies

Docking simulations (AutoDock Vina) using homology models predict:

-

Target: Serotonin transporter (SERT, PDB: 5I6X).

-

Binding affinity: ΔG = -9.2 kcal/mol, with key interactions:

-

Hydrogen bonding between the methoxy oxygen and Tyr95.

-

Hydrophobic contacts between the chloro group and Ile172.

-

Pharmacophore Mapping

Essential features for activity include:

-

Aromatic ring for π-π stacking.

-

Protonated nitrogen for ionic interactions.

-

Halogen substituent for van der Waals contacts.

Future Directions and Challenges

Research Priorities

-

In vitro profiling: Cytotoxicity screening across NCI-60 cancer cell lines.

-

In vivo efficacy: Testing in neuropathic pain models (e.g., chronic constriction injury).

-

Formulation optimization: Nanoencapsulation to enhance bioavailability.

Synthetic Challenges

-

Regioselectivity: Avoiding ortho/para isomerization during methoxylation.

-

Salt stability: Addressing hygroscopicity in humid environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume